Tinopal 5BM

Übersicht

Beschreibung

Tinopal 5BM is an optical brightener used in heavy-duty laundry detergents to whiten fabrics, paper, plastics, fibers, coatings, and waxes . It gives a bright neutral white shade to cellulosic and synthetic fabrics, even after repeated washes in high or low washing temperature . It is lightfast, chlorine stable, and highly soluble .

Wissenschaftliche Forschungsanwendungen

Groundwater Tracing

Tinopal 5BM is used as an adsorbing tracer in subsurface systems . It has been used extensively for tracing surface water and groundwater due to its low detection limits, ease and economy of detection, availability, and safety .

Septic System Tracing

Tinopal 5BM can be used to detect optical brighteners in samples collected in and around septic system drain fields at less than 1 ppb Tinopal 5BM-GX equivalent . This makes it a valuable tool in environmental studies and pollution tracking.

Soil Column Experiments

In laboratory soil column experiments, Tinopal 5BM has been used to evaluate the behavior of optical brighteners (fluorescent whitening agents) in subsurface systems .

Detection Systems

Optical brighteners like Tinopal 5BM can be detected in direct solution by fluorometry . However, they suffer from interference associated with naturally occurring organic compounds .

Photographic Color Developer Baths

Tinopal SFP, a variant of Tinopal, is used as a fluorescent optical brightener for photographic color developer baths . It provides brilliant bluish whitening effects .

Adhesive Compositions

Tinopal SFP is also used in adhesive compositions . The brightening effects enhance the visual appeal of the final product .

Wirkmechanismus

Target of Action

Tinopal 5BM, also known as Tinopal OB CO, is a fluorescent optical brightener . Its primary targets are a wide range of resins used in coating, adhesive, and printing ink applications . It is highly effective in polymer substrates such as engineering plastics, polyesters, polycarbonate, polyamides, acrylics, thermoplastic polyurethane, polyvinylchloride, styrene homo- and copolymers, polyolefins, and other organic substrates .

Mode of Action

Tinopal 5BM interacts with its targets by providing brilliant bluish whitening effects . It has good compatibility with a wide range of resins, excellent heat resistance, and high chemical stability . This interaction results in an intensification of the degree of whiteness in white and pastel tone paints, masking of the yellowish inherent color in clear coats and overprint varnishes, and an increase in the deep tone of black and blue printing inks .

Biochemical Pathways

It is known that tinopal 5bm operates on the level of light absorption and emission . It absorbs light in the ultraviolet and violet region and re-emits light in the blue region of the spectrum . This shift in wavelength results in a perceived “whitening” effect.

Pharmacokinetics

Tinopal 5BM is soluble in a variety of organic solvents . It has a high chemical stability and excellent heat resistance, which may influence its distribution and stability in various environments .

Result of Action

The result of Tinopal 5BM’s action is a brilliant bluish whitening effect . This is observed in a variety of applications, including the intensification of whiteness in paints, the masking of yellowish color in varnishes, and the enhancement of deep tones in printing inks . It can also be used as a marker to identify voids and uneven coverage in primer and topcoats .

Action Environment

The action of Tinopal 5BM can be influenced by environmental factors. For instance, it is recommended for indoor use only due to the intrinsic light fastness properties of optical brighteners . Furthermore, if Tinopal 5BM is to be used in combination with a UV absorber, the absorption spectrum of the latter should leave an open window in the near UVA for the optical brightener .

Safety and Hazards

Eigenschaften

IUPAC Name |

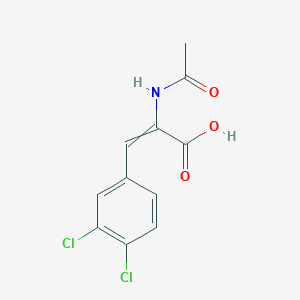

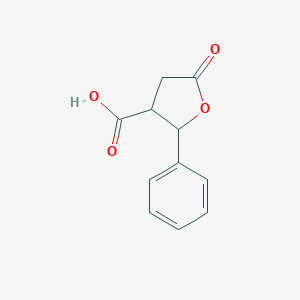

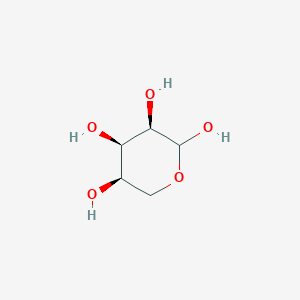

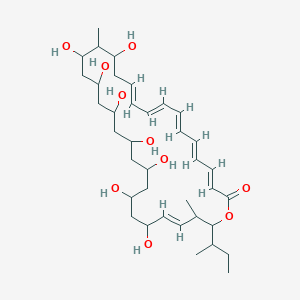

disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N12O8S2.2Na/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52;;/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;/q;2*+1/p-2/b14-13+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYVUOFMPAXVCH-QDBORUFSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38N12Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)methylamino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Tinopal 5BM | |

CAS RN |

13863-31-5 | |

| Record name | Tinopal 5bm | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013863315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)methylamino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-bis[[6-anilino-4-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINOPAL 5BM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31F73WR7CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TINOPAL 5BM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the differential binding of Tinopal 5BM to Cercospora nicotianae and Neurospora crassa suggest about their cell wall regeneration?

A: While both fungal species showed increased Tinopal 5BM binding over time, indicating cell wall regeneration, electron microscopy revealed variations in wall structure between the two. [] This suggests that despite both fungi producing β-linked polysaccharides detectable by Tinopal 5BM, there might be differences in the composition or organization of other cell wall components. Further research using complementary techniques would be needed to elucidate these differences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.